molecular formula C15H19NO4 B12817539 cis-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate

cis-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate

Cat. No.: B12817539
M. Wt: 277.31 g/mol
InChI Key: VOUOTBJQQLQSCY-BETUJISGSA-N
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Description

cis-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate is a pyrrolidine-derived compound featuring a benzyl group at the 1-position and methyl ester groups at the 2- and 5-positions in a cis-configuration. This structure confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly in the preparation of chiral ligands, pharmaceuticals, and agrochemicals.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

dimethyl (2S,5R)-1-benzylpyrrolidine-2,5-dicarboxylate

InChI

InChI=1S/C15H19NO4/c1-19-14(17)12-8-9-13(15(18)20-2)16(12)10-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13+

InChI Key

VOUOTBJQQLQSCY-BETUJISGSA-N

Isomeric SMILES

COC(=O)[C@H]1CC[C@H](N1CC2=CC=CC=C2)C(=O)OC

Canonical SMILES

COC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation of Diethyl cis-N-benzylpyrrolidine-2,5-dicarboxylate

  • Starting Material: Diethyl meso-α,α'-dibromoadipate.
  • Method: According to a classical procedure described by Cignarella and Nathansohn (J. Org. Chem., 1961), the dibromoadipate undergoes nucleophilic substitution and cyclization to form the pyrrolidine ring with cis stereochemistry.
  • Benzylation: The nitrogen atom is benzylated to yield diethyl cis-N-benzylpyrrolidine-2,5-dicarboxylate.
  • Isolation: The product is purified by recrystallization.

Hydrolysis to Cis-N-benzylpyrrolidine-2,5-dicarboxylic Acid

  • Conditions: The diethyl ester is heated in concentrated hydrochloric acid at 100°C for 2 hours.
  • Outcome: Hydrolysis of the ester groups yields the corresponding cis-N-benzylpyrrolidine-2,5-dicarboxylic acid.
  • Purification: The acid precipitates upon cooling and is isolated by filtration, followed by recrystallization from ethanol-water mixtures.
  • Yield: Approximately 49% reported in literature.

Conversion to Cis-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate

  • Esterification: The cis-N-benzylpyrrolidine-2,5-dicarboxylic acid can be esterified using methanol in the presence of acid catalysts or via transesterification from the diethyl ester.
  • Alternative Route: Direct methylation of the acid or its anhydride form with methanol under acidic conditions.
  • Reaction Control: Temperature, solvent polarity, and reaction time are critical to maintain the cis stereochemistry and optimize yield.

Representative Experimental Procedure (Adapted from Patent US3947445A)

Step Reagents & Conditions Description Yield/Notes
1 Diethyl meso-α,α'-dibromoadipate Cyclization and benzylation to diethyl cis-N-benzylpyrrolidine-2,5-dicarboxylate Reference method by Cignarella & Nathansohn
2 Concentrated HCl, 100°C, 2 h Hydrolysis of diethyl ester to cis-N-benzylpyrrolidine-2,5-dicarboxylic acid 49% yield; crystalline solid obtained
3 Methanol, acid catalyst or transesterification Esterification to dimethyl ester Conditions optimized to preserve cis configuration

Analytical and Structural Confirmation

Notes on Reaction Parameters and Stereochemical Control

  • The cis configuration is favored due to the ring closure mechanism and steric factors during cyclization.
  • Hydrolysis and esterification steps require careful temperature control to avoid isomerization to the trans form.
  • Use of anhydrous conditions during esterification helps prevent side reactions and degradation.
  • Purification by recrystallization from appropriate solvent mixtures enhances stereochemical purity.

Summary Table of Preparation Steps

Preparation Stage Starting Material Reagents/Conditions Product Yield (%) Key Notes
Cyclization & Benzylation Diethyl meso-α,α'-dibromoadipate Nucleophilic substitution, benzylation Diethyl cis-N-benzylpyrrolidine-2,5-dicarboxylate - Established method from literature
Hydrolysis Diethyl cis-N-benzylpyrrolidine-2,5-dicarboxylate Conc. HCl, 100°C, 2 h Cis-N-benzylpyrrolidine-2,5-dicarboxylic acid ~49 Crystalline solid isolated
Esterification Cis-N-benzylpyrrolidine-2,5-dicarboxylic acid Methanol, acid catalyst or transesterification This compound Variable Conditions optimized to maintain cis

Chemical Reactions Analysis

Types of Reactions

cis-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position or the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: The major products are the corresponding carboxylic acids.

    Reduction: The major products are the corresponding alcohols.

    Substitution: The major products depend on the nucleophile used but can include substituted esters or benzyl derivatives.

Scientific Research Applications

cis-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester groups can undergo hydrolysis to release the active pyrrolidine derivative, which can then interact with molecular targets. The benzyl group may also play a role in enhancing the compound’s binding affinity to specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Ester Groups

Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate (CAS 17740-40-8) is a direct analogue where methyl esters are replaced with ethyl esters. This substitution increases the compound’s molecular weight (305.37 g/mol vs. Safety data indicate that the diethyl derivative poses significant hazards, including severe eye and skin damage, necessitating stringent handling protocols . In contrast, safety information for the dimethyl variant is less documented, though similar precautions are advisable.

Substituted Pyrrolidine Derivatives

  • tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1228665-86-8): This compound replaces the benzyl group with a pyridinyl moiety and introduces a tert-butyl carbamate. Its molecular weight (292.37 g/mol) is lower than the dimethyl variant, reflecting the absence of two ester groups .
  • 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate: This highly substituted derivative features dicyano and methoxyethyl groups, resulting in a complex stereoelectronic profile. Its melting point (132–134°C) and NMR data (e.g., δ 1.21–1.25 ppm for ethyl groups) differ markedly from the simpler dimethyl compound, underscoring the impact of substituents on physical properties .

Pyridine-Based Analogues

It exhibits potent schistosomicidal activity (LC100 = 6.1 μM against cercariae), attributed to structural resemblance to nifedipine, a Ca²⁺ channel blocker. This suggests that pyrrolidine dicarboxylates like the dimethyl compound may also interact with ion channels, though direct evidence is lacking .

Enantiomeric Variants

(2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate : This enantiomerically pure variant (priced at €180.00/g) highlights the commercial value of chiral pyrrolidine derivatives. The stereochemistry at the 2- and 5-positions likely influences its efficacy in asymmetric catalysis or drug design compared to the racemic dimethyl compound .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Biological/Functional Notes Reference ID
cis-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate 293.33 Methyl esters, benzyl group Desymmetrization precursor
Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate 305.37 Ethyl esters High toxicity (eye/skin damage)
Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate 357.40 Pyridine core, phenyl group Schistosomicidal (LC100 = 6.1 μM)
(2S,5R)-Diethyl variant 305.37 Ethyl esters, chiral centers High-cost chiral intermediate

Key Research Findings

  • Synthetic Utility : The dimethyl compound’s cis-configuration enables efficient desymmetrization, a feature less explored in its diethyl counterpart due to increased steric bulk .
  • Safety Profile : Ethyl ester derivatives generally exhibit higher toxicity than methyl esters, as seen in the diethyl variant’s hazardous classification .

Biological Activity

cis-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₉NO₄, with a molecular weight of approximately 277.32 g/mol. The compound features a pyrrolidine ring substituted with two carboxylate groups and a benzyl group, which are essential for its biological interactions.

PropertyValue
Molecular FormulaC₁₅H₁₉NO₄
Molecular Weight277.32 g/mol
Density1.189 g/cm³
Boiling Point366.056 °C

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound may act through:

  • Competitive Inhibition : Binding to the active site of enzymes, preventing substrate interaction.
  • Allosteric Modulation : Binding to sites other than the active site, altering enzyme activity.

These interactions suggest that the compound could influence several metabolic pathways, potentially leading to therapeutic effects in various conditions.

Anti-Tumor Activity

Research indicates that this compound exhibits anti-tumor properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, studies on specific tumor cell lines demonstrated dose-dependent cytotoxicity, highlighting its potential as an anti-cancer agent .

Anti-Inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects . It was found to reduce the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Neuroprotective Properties

In neurological research, this compound has shown promise as a neuroprotective agent. It demonstrated the ability to cross the blood-brain barrier and exert protective effects on neuronal cells against oxidative stress and neurotoxicity . This property positions it as a candidate for further investigation in the treatment of neurodegenerative diseases.

Study 1: Antitumor Efficacy

A study conducted on the effects of this compound on human cancer cell lines revealed significant cytotoxicity. The compound was tested against several lines including breast and colon cancer cells. The results indicated that it inhibited cell growth by inducing apoptosis at concentrations ranging from 10 to 50 µM over 48 hours .

Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function as assessed by behavioral tests such as the Morris water maze. The compound reduced amyloid-beta aggregation and exhibited protective effects on neuronal integrity .

Q & A

Q. What are the established synthetic routes for cis-dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate, and how can reaction conditions be optimized?

The compound is synthesized via biocatalytic desymmetrization of the parent pyrrolidine scaffold. Key steps include:

  • Enzymatic resolution : Lipases or esterases are employed to selectively hydrolyze one ester group, creating chiral centers. Reaction optimization involves tuning solvent polarity (e.g., tert-butanol/water mixtures) and temperature (25–40°C) to enhance enantiomeric excess (ee) .
  • Protection/deprotection strategies : The benzyl group is introduced via alkylation of pyrrolidine precursors, requiring anhydrous conditions and catalysts like palladium or nickel .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (from ethanol/water) is used to isolate high-purity products (>95%) .

Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?

A multi-technique approach is critical:

  • NMR : 1H^1H and 13C^{13}C NMR verify stereochemistry (e.g., cis-configuration via coupling constants J=3.44.0HzJ = 3.4–4.0 \, \text{Hz}) and substitution patterns. For example, benzyl protons appear as a singlet at δ 7.2–7.4 ppm .
  • X-ray crystallography : Single-crystal studies (e.g., SHELX refinement) provide absolute configuration confirmation, with R-factors < 0.06 indicating high accuracy .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 307 [M+H]+^+) and fragmentation patterns validate the molecular formula .

Advanced Research Questions

Q. How can enantioselective synthesis of mono-substituted derivatives be achieved, and what challenges arise in scaling these methods?

Enantioselective desymmetrization faces two hurdles:

  • Catalyst selection : Immobilized Candida antarctica lipase B (CAL-B) achieves >90% ee for mono-acid derivatives but requires long reaction times (48–72 hours). Computational docking studies (e.g., AutoDock Vina) help predict enzyme-substrate binding modes to improve efficiency .
  • Byproduct suppression : Competing hydrolysis of both ester groups can occur at high enzyme loading (>20 mg/mL). Kinetic monitoring (HPLC or IR spectroscopy) is used to terminate reactions at optimal conversion (50–60%) .

Q. What role does computational modeling play in predicting the reactivity and applications of this compound?

Density Functional Theory (DFT) and molecular dynamics simulations guide:

  • Conformational analysis : The cis-configuration minimizes steric strain (ΔG < 5 kcal/mol vs trans-isomers), favoring stability in polar solvents .
  • Pharmacophore mapping : Docking studies with protein targets (e.g., bacterial enzymes) identify key interactions (hydrogen bonds with carboxylate groups, π-π stacking with benzyl) for antibacterial drug design .

Q. How should researchers resolve contradictions between structural data from X-ray crystallography and spectroscopic methods?

Discrepancies often arise from:

  • Dynamic effects in solution : X-ray structures reflect static crystal packing, while NMR detects time-averaged conformations. For example, flexible benzyl groups may show multiple NMR signals but a single conformation in crystals .
  • Crystallization artifacts : Solvent inclusion (e.g., water or ethanol) can alter unit cell parameters. Re-refinement using programs like SHELXL or Olex2 corrects for disordered solvent molecules .

Q. What pharmacological applications have been explored for derivatives of this compound, and how is structure-activity relationship (SAR) analyzed?

Derivatives exhibit:

  • Antibacterial activity : Mono-acid analogs (e.g., 5-ethyl 2-methyl variants) inhibit Staphylococcus aureus (MIC = 8–16 µg/mL) by targeting cell wall synthesis enzymes. SAR studies reveal that electron-withdrawing substituents (e.g., nitro groups) enhance potency .
  • Enzyme inhibition : Pyridine-2,5-dicarboxylate analogs act as competitive inhibitors of collagen prolyl hydroxylases (IC50_{50} = 4–7 µM), critical in fibrosis and cancer. Activity is validated via kinetic assays (Lineweaver-Burk plots) and mutagenesis studies .

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